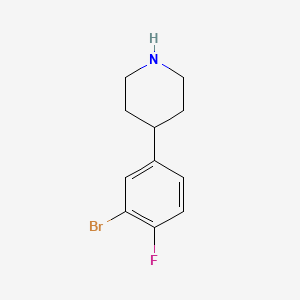

4-(3-Bromo-4-fluorophenyl)piperidine

Description

4-(3-Bromo-4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting due to the unique electronic and steric properties imparted by these substituents.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

4-(3-bromo-4-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13BrFN/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

TYWGVXQHMNCMPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline and piperidine.

Nucleophilic Substitution: The 3-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-fluorophenyl)piperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound can be used in the development of new materials with unique electronic properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(3-Fluorophenyl)piperidine: Lacks the bromine atom, which can affect its reactivity and binding properties.

4-(3-Bromophenyl)piperidine: Lacks the fluorine atom, which can influence its electronic properties.

4-(4-Fluorophenyl)piperidine: The position of the fluorine atom is different, which can affect its steric and electronic properties.

Uniqueness

4-(3-Bromo-4-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various scientific research applications.

Biological Activity

4-(3-Bromo-4-fluorophenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12BrF

- Molecular Weight : 253.12 g/mol

- IUPAC Name : 1-(3-bromo-4-fluorophenyl)piperidine

This compound contains both bromine and fluorine substituents, which are known to enhance biological activity through various mechanisms, such as increasing lipophilicity and improving binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect the ERK signaling pathway, which is crucial for cell growth and survival. The inhibition of this pathway leads to reduced phosphorylation levels of key proteins involved in tumor progression .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In particular, derivatives of piperidine have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial potency by modifying the electronic properties of the molecule .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Signaling Pathways : By interfering with signaling pathways such as ERK, this compound can induce apoptosis in cancer cells.

- Disruption of Bacterial Cell Function : The compound may disrupt bacterial cell wall synthesis or function through binding interactions with essential enzymes.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry demonstrated that this compound derivatives showed promising results in inhibiting cancer cell growth in vitro. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent inhibition, with significant effects observed at higher concentrations .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The compound exhibited MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antibacterial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Effective against ERK pathway |

| Benzimidazole Derivatives | High | Low | Stronger anticancer effects |

| Other Piperidine Derivatives | Variable | High | Diverse activities based on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.